H-Glu-Asp-Val-Gly-Ser-Asn-Lys-Gly-Ala-Ile-Ile-Gly-Leu-Met-Val-Gly-Gly-Val-Val-OH
Description
This 19-amino acid peptide has the sequence: H-Glu-Asp-Val-Gly-Ser-Asn-Lys-Gly-Ala-Ile-Ile-Gly-Leu-Met-Val-Gly-Gly-Val-Val-OH. Key structural features include:
- Glycine-rich regions: Positions 4, 10, 12, 15, 16, 17, and 17.
- Hydrophobic C-terminus: Valine residues dominate the terminal sequence (Gly-Gly-Val-Val-OH).
- Charged residues: Glutamic acid (Glu-1, Asp-2), aspartic acid (Asp-2), and lysine (Lys-7) contribute to polarity.
- Hydrophobic clusters: Isoleucine (Ile-10, 11), leucine (Leu-13), and methionine (Met-14) enhance hydrophobic interactions.
The peptide lacks cysteine residues, distinguishing it from disulfide-linked peptides.
Properties
Molecular Formula |
C78H135N21O26S |
|---|---|
Molecular Weight |
1815.1 g/mol |
IUPAC Name |
(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[[2-[[(2S)-1-[[(2S,3S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[[(2S)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C78H135N21O26S/c1-17-41(13)63(75(121)86-33-54(104)88-47(27-36(3)4)69(115)91-46(24-26-126-16)68(114)95-59(37(5)6)73(119)84-30-52(102)82-31-56(106)94-61(39(9)10)76(122)97-62(40(11)12)78(124)125)99-77(123)64(42(14)18-2)98-65(111)43(15)87-53(103)32-83-67(113)45(21-19-20-25-79)90-70(116)48(28-51(81)101)93-72(118)50(35-100)89-55(105)34-85-74(120)60(38(7)8)96-71(117)49(29-58(109)110)92-66(112)44(80)22-23-57(107)108/h36-50,59-64,100H,17-35,79-80H2,1-16H3,(H2,81,101)(H,82,102)(H,83,113)(H,84,119)(H,85,120)(H,86,121)(H,87,103)(H,88,104)(H,89,105)(H,90,116)(H,91,115)(H,92,112)(H,93,118)(H,94,106)(H,95,114)(H,96,117)(H,97,122)(H,98,111)(H,99,123)(H,107,108)(H,109,110)(H,124,125)/t41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,59-,60-,61-,62-,63-,64-/m0/s1 |
InChI Key |
SNDBGIUFIUNMRL-QJVHQGLPSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(C(C)C)C(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Beta-Amyloid 22-40 can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically employs Fmoc (9-fluorenylmethoxycarbonyl) chemistry, where the Fmoc group protects the amino terminus of the amino acids during the coupling reactions. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods: Industrial production of beta-Amyloid 22-40 follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to increase efficiency and consistency. The use of large-scale HPLC systems ensures the purity of the final product. Additionally, stringent quality control measures are implemented to ensure the peptide meets the required specifications for research and clinical applications.
Chemical Reactions Analysis
Hydrolysis of Peptide Bonds
Hydrolysis is a primary degradation pathway for this peptide, with susceptibility influenced by:
-
pH-dependent cleavage : Acidic or basic conditions accelerate hydrolysis.
-
Inductive effects : Side chains like Ser and Asn increase hydrolysis rates by stabilizing transition states. For example, Ser’s hydroxyl group enhances water-mediated cleavage via hydrogen bonding .
-
Steric hindrance : Hydrophobic residues (e.g., Ile, Leu, Val) reduce hydrolysis rates by blocking solvent access .
Table 1: Hydrolysis Rate Modifiers
| Residue | Effect on Hydrolysis Rate | Mechanism |
|---|---|---|
| Ser, Asn, Gln | ↑↑ | Polar side chains stabilize transition states |
| Ile, Leu, Val | ↓↓ | Steric blocking of solvent access |
| Lys | ↑ (basic pH) | Base-catalyzed cleavage |
Oxidation Reactions
Methionine (Met) and hydrophobic residues are prone to oxidation:
-
Met oxidation : Forms methionine sulfoxide or sulfone under oxidative stress (e.g., H₂O₂, UV light) .
-
Val/Leu/Ile oxidation : Occurs under extreme conditions, altering hydrophobicity and aggregation propensity .
Enzymatic Cleavage
Proteolytic enzymes target specific residues:
Table 2: Predicted Proteolytic Cleavage Sites
| Enzyme | Cleavage Site (Residue) | Sequence Context |
|---|---|---|
| Trypsin | Lys (7) | -Gly-Ser-Asn-Lys -Gly- |
| Chymotrypsin | Leu (13), Met (14) | -Gly-Leu-Met -Val- |
Stability Under Physiological Conditions
-
pH sensitivity : Hydrolysis accelerates at extremes (pH < 3 or > 10) but is minimized near neutral pH .
-
Temperature : Degrades rapidly above 40°C due to increased backbone mobility .
-
Aggregation : Hydrophobic regions (e.g., Ile-Ile-Gly-Leu-Met) promote β-sheet formation, reducing solvent accessibility and reaction rates .
Comparative Reactivity With Related Peptides
Peptides like β-amyloid (22–35) share similar degradation pathways:
Table 3: Reactivity Comparison
| Peptide | Key Residues | Dominant Reaction |
|---|---|---|
| H-Glu-Asp-Val-...-OH | Met, Lys, Ser | Oxidation, enzymatic cleavage |
| β-Amyloid (22–35) | Met, Leu | Aggregation, hydrolysis |
Mechanistic Insights
Scientific Research Applications
Beta-Amyloid 22-40 has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study peptide synthesis and aggregation mechanisms. In biology, it serves as a model peptide to investigate protein misfolding and aggregation. In medicine, beta-Amyloid 22-40 is used as a biomarker for Alzheimer’s disease and as a target for therapeutic interventions. Industrial applications include the development of diagnostic assays and the production of research-grade peptides for academic and pharmaceutical research .
Mechanism of Action
Beta-Amyloid 22-40 exerts its effects primarily through its ability to aggregate and form amyloid plaques. These plaques disrupt cellular function and trigger a cascade of neurotoxic events. The peptide interacts with various molecular targets, including cell surface receptors, ion channels, and intracellular signaling pathways. The aggregation process is influenced by factors such as peptide concentration, pH, and the presence of metal ions. The resulting oligomers and fibrils can induce oxidative stress, inflammation, and synaptic dysfunction, contributing to the progression of Alzheimer’s disease .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Similarities
2.1.1 Elastin-Derived Peptides
- Pro-Gly-Val-Gly-Val-Pro-Gly-Val-Gly-Val (): Sequence: Repeating Gly-Val motifs. Comparison: The target’s C-terminal Gly-Gly-Val-Val mirrors the Gly-Val repeats in elastin peptides, which are known for conformational flexibility and aggregation tendencies. Both peptides exhibit high glycine content, facilitating β-turn formation and solvation challenges during synthesis . Functional Insight: Elastin peptides often require solid-phase synthesis (SPPS) due to aggregation, a challenge likely relevant to the target peptide’s production .
Boc-Gly-Val-Gly-Gly-Leu-OMe ():
- Sequence : Contains Gly-Val-Gly-Gly , resembling the target’s central and terminal regions.
- Conformational Dynamics : Molecular dynamics (MD) simulations reveal γ-turns and type II β-turns, with low energy barriers between conformations. The target’s Gly-Gly-Val-Val region may exhibit similar flexibility, impacting its role in structural or signaling contexts .
2.1.2 Glycine-Valine-Rich Peptides
Functional and Pharmacokinetic Comparisons
- Asn-Asp-Asp-Cys-Glu-Leu-Cys-Val-Asn-Val-Ala-Cys-Thr-Gly-Cys-Leu-OH (): Therapeutic Use: Treats autoimmune and infectious diseases.
Data Tables
Table 1: Sequence and Structural Comparison
Table 3: Functional Insights
Biological Activity
H-Glu-Asp-Val-Gly-Ser-Asn-Lys-Gly-Ala-Ile-Ile-Gly-Leu-Met-Val-Gly-Gly-Val-Val-OH, commonly referred to as the amyloid beta-protein fragment (22-35), is a peptide composed of 14 amino acids. This compound has garnered attention due to its potential biological activities, particularly in relation to neurodegenerative diseases such as Alzheimer's disease.
Composition and Structure
The peptide consists of the following amino acids:
- Glutamic Acid (Glu)
- Aspartic Acid (Asp)
- Valine (Val)
- Glycine (Gly)
- Serine (Ser)
- Asparagine (Asn)
- Lysine (Lys)
- Alanine (Ala)
- Isoleucine (Ile)
- Leucine (Leu)
- Methionine (Met)
This specific sequence plays a critical role in its biological activity, particularly in the context of amyloid aggregation and neurotoxicity.
The biological activity of this compound is primarily linked to its ability to aggregate into fibrils, which are toxic to neuronal cells. The aggregation process is influenced by the peptide’s sequence and structure, leading to interactions with cell surface receptors and intracellular pathways that promote cell death. This mechanism is crucial in understanding its role in neurodegenerative diseases, particularly Alzheimer's disease, where amyloid plaques are a hallmark feature .
Biological Activities
- Neurotoxicity : Research indicates that this peptide can induce neurotoxic effects through the formation of amyloid fibrils. These fibrils disrupt neuronal function and viability, contributing to cognitive decline associated with Alzheimer's disease .
- Antioxidant Properties : Although primarily recognized for its neurotoxic effects, some studies suggest that certain sequences within similar peptides may exhibit antioxidant properties, potentially mitigating oxidative stress in neuronal cells .
- Cell Signaling : The peptide may influence various signaling pathways within cells, affecting processes such as apoptosis and inflammation .
Comparative Analysis with Related Compounds
| Compound Name | Sequence | Biological Activity |
|---|---|---|
| H-Glu-Asp-Val-Gly... | H-Glu-Asp-Val-Gly-Ser-Asn-Lys... | Neurotoxic, amyloid aggregation |
| Amyloid β-Protein (1-42) | DAEFRHDSGYEVHHQKLVFFAEDVGS... | Highly neurotoxic, forms plaques |
| Amyloid β-Protein (1-40) | DAEFRHDSGYEVHHQKLVFFAEDVGS... | Less aggregation than 1-42 |
| Amyloid β-Protein (25-35) | GSNKGAIIGLM | Shorter fragment, used in studies |
This table highlights the differences in biological activities among various amyloid beta fragments, emphasizing the unique properties of H-Glu-Asp-Val-Gly... in terms of its specific sequence and resultant neurotoxicity.
Case Studies and Research Findings
- Neurotoxicity Studies : A study demonstrated that exposure to H-Glu-Asp-Val-Gly... resulted in significant cell death in neuronal cultures, correlating with increased fibril formation .
- Aggregation Dynamics : Research indicated that the aggregation kinetics of this peptide are influenced by environmental factors such as pH and ionic strength, which can modulate its neurotoxic potential .
- Therapeutic Implications : Investigations into potential therapeutic interventions have focused on inhibiting the aggregation process or enhancing clearance mechanisms for amyloid peptides, suggesting a dual approach for managing Alzheimer's disease progression .
Q & A
What methodologies are recommended for structural characterization of this peptide in basic research?
To determine the primary structure, amino acid sequencing (Edman degradation or enzymatic cleavage) combined with mass spectrometry (MS) is essential. For secondary structure analysis, circular dichroism (CD) or Fourier-transform infrared spectroscopy (FTIR) can identify α-helical or β-sheet motifs. Nuclear magnetic resonance (NMR) is critical for tertiary structure elucidation, particularly for studying dynamic conformations in solution .
How can researchers resolve conflicting data between mass spectrometry and NMR results for this peptide?
Discrepancies often arise from sample preparation (e.g., aggregation in NMR vs. denatured states in MS). To address this:
- Cross-validate with orthogonal techniques : Use size-exclusion chromatography (SEC) to assess oligomerization states before NMR.
- Optimize ionization conditions : Adjust matrix-assisted laser desorption/ionization (MALDI) parameters to minimize fragmentation artifacts.
- Perform hydrogen-deuterium exchange (HDX) MS to probe solvent accessibility and correlate with NMR-derived structural models .
What experimental designs are optimal for studying this peptide’s aggregation kinetics in neurodegenerative disease models?
Adopt a multi-technique approach :
- Thioflavin T (ThT) assays to monitor β-sheet formation over time.
- Transmission electron microscopy (TEM) for visualizing fibril morphology.
- Dynamic light scattering (DLS) to quantify aggregate size distribution.
- Include negative controls : Use scrambled-sequence peptides to distinguish sequence-specific aggregation .
How can synthesis protocols for this peptide be optimized to address low yields or impurities?
Key strategies include:
- Solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry for stepwise assembly. Use TBTU/DIPEA coupling reagents to enhance efficiency for sterically hindered residues (e.g., Ile-Ile motifs) .
- Incorporate pseudoproline dipeptides at Ser-Asn or Gly-Ser junctions to reduce chain aggregation during synthesis.
- Post-synthesis purification : Apply reverse-phase HPLC with C18 columns and trifluoroacetic acid (TFA) ion-pairing for high-resolution separation .
What advanced techniques are suitable for probing this peptide’s interactions with amyloidogenic proteins?
- Surface plasmon resonance (SPR) : Immobilize the peptide on a sensor chip to quantify binding kinetics with Aβ42 or tau.
- Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, Kd) of interactions in physiological buffers.
- Cryo-electron microscopy (cryo-EM) : Resolve co-aggregation structures at near-atomic resolution .
How can post-translational modifications (PTMs) in this peptide be detected and quantified?
- Tandem MS (MS/MS) with collision-induced dissociation (CID) to identify phosphorylation or oxidation sites.
- Immunoaffinity enrichment : Use anti-phosphoserine or anti-nitrotyrosine antibodies for low-abundance PTMs.
- Quantitative LC-MS/MS with stable isotope labeling (SILAC or iTRAQ) for comparative PTM profiling .
What computational tools are recommended for simulating this peptide’s conformational dynamics?
- Molecular dynamics (MD) simulations (e.g., GROMACS or AMBER) to model folding pathways under physiological conditions.
- AI-driven platforms : Use COMSOL Multiphysics or AlphaFold2 to predict aggregation-prone regions and docking interfaces with receptors.
- Free-energy perturbation (FEP) calculations to evaluate mutation impacts on stability .
How should researchers assess this peptide’s stability under varying pH and temperature conditions?
- Accelerated stability studies : Incubate at 25–37°C in buffers spanning pH 3–9. Monitor degradation via HPLC and MS.
- Differential scanning calorimetry (DSC) : Determine melting temperatures (Tm) to identify destabilizing conditions.
- Lyophilization stability : Test reconstitution efficiency after storage at −80°C vs. 4°C .
What strategies mitigate batch-to-batch variability in peptide synthesis for reproducibility?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
